1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea
Description
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-propan-2-yloxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-12(2)24-9-3-8-19-17(23)20-14-10-16(22)21(11-14)15-6-4-13(18)5-7-15/h4-7,12,14H,3,8-11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXXDUJYHCHBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea is a complex organic compound with a unique structural configuration that includes a pyrrolidinone ring and a urea moiety, which are of significant interest in medicinal chemistry. This compound has been evaluated for its potential biological activities, including interactions with various molecular targets, enzyme inhibition, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.82 g/mol. The structure can be represented as follows:
The presence of the 4-chlorophenyl group enhances its potential for biological activity due to its ability to interact with various biological targets.
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of enzymes involved in disease pathways, potentially leading to therapeutic effects.
Enzyme Inhibition
Research has indicated that this compound exhibits significant inhibitory activity against several enzymes:
- Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission, and inhibitors can have implications for treating neurodegenerative diseases.
- Urease : The compound has shown strong inhibitory effects on urease, which is relevant for treating infections caused by urease-producing bacteria.
Antibacterial Activity
In vitro studies have demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness against these pathogens suggests potential applications in antimicrobial therapy.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the pharmacological potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antibacterial Activity | Demonstrated moderate efficacy against Bacillus subtilis with an IC50 value of 2.14 µM. |
| Study B (2021) | Enzyme Inhibition | Showed significant inhibition of AChE with an IC50 value of 0.63 µM, indicating potential in treating Alzheimer’s disease. |
| Study C (2022) | Urease Inhibition | Reported strong urease inhibition with an IC50 value of 1.13 µM, suggesting utility in managing urinary tract infections. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The compound’s structural analogs can be categorized based on three key features: urea backbone, pyrrolidinone ring, and aromatic/alkoxy substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : The target compound’s para-chlorophenyl group likely improves hydrophobic binding compared to meta-substituted analogs (e.g., 3-chlorophenyl), as seen in crystallographic studies of similar systems .
- Alkoxy Chain : The isopropoxypropyl chain in the target compound increases steric bulk and lipophilicity (LogP ~3.2) relative to shorter chains (e.g., methoxypropyl, LogP ~2.5).
- Urea vs. Pyrazole : Urea derivatives generally exhibit stronger hydrogen-bonding capacity than pyrazole-based compounds (e.g., ’s sulfanylpyrazole), which may prioritize π-π interactions .
Crystallographic and Computational Studies
Structural analyses of such compounds often employ programs like SHELX for refinement . For example:
- The 4-chlorophenyl group’s orientation in the target compound’s crystal lattice could stabilize intermolecular interactions, a feature critical for co-crystallization with target proteins .
- Comparative bond angle data (e.g., C–S–C angles in ’s sulfanylpyrazole ) suggest that electronic effects from substituents influence molecular geometry and packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
